molecular formula C18H32O6 B12818345 Propane-1,2,3-triyl tris(2-methylbutanoate)

Propane-1,2,3-triyl tris(2-methylbutanoate)

Cat. No.: B12818345
M. Wt: 344.4 g/mol
InChI Key: FXEHECPEGBUDGB-UHFFFAOYSA-N
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Description

Propane-1,2,3-triyl tris(2-methylbutanoate) is an organic compound that belongs to the class of esters It is formed by the esterification of propane-1,2,3-triol (glycerol) with 2-methylbutanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propane-1,2,3-triyl tris(2-methylbutanoate) typically involves the esterification reaction between glycerol and 2-methylbutanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is heated to a temperature of around 90-100°C, and the water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of Propane-1,2,3-triyl tris(2-methylbutanoate) can be scaled up by using large reactors equipped with efficient mixing and heating systems. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified by distillation or recrystallization to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

Propane-1,2,3-triyl tris(2-methylbutanoate) can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield glycerol and 2-methylbutanoic acid.

    Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst, leading to the formation of different esters.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Glycerol and 2-methylbutanoic acid.

    Transesterification: Different esters depending on the alcohol used.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

Propane-1,2,3-triyl tris(2-methylbutanoate) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and transesterification reactions.

    Biology: Investigated for its potential role in biological systems and its interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of biodegradable polymers and as a plasticizer in various materials.

Mechanism of Action

The mechanism of action of Propane-1,2,3-triyl tris(2-methylbutanoate) involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be hydrolyzed by esterases to release glycerol and 2-methylbutanoic acid, which can then participate in various metabolic pathways. The ester bonds in the compound allow it to act as a plasticizer, enhancing the flexibility and durability of materials.

Comparison with Similar Compounds

Similar Compounds

    Propane-1,2,3-triyl tris(2-methylacrylate): Similar ester structure but with different acid components.

    Propane-1,2,3-triyl trisheptanoate: Another ester of glycerol with heptanoic acid.

    Glyceryl tri(2-ethylhexanoate): Ester of glycerol with 2-ethylhexanoic acid.

Uniqueness

Propane-1,2,3-triyl tris(2-methylbutanoate) is unique due to its specific esterification with 2-methylbutanoic acid, which imparts distinct chemical and physical properties. Its applications in biodegradable polymers and potential therapeutic uses make it a compound of significant interest in various fields.

Properties

Molecular Formula

C18H32O6

Molecular Weight

344.4 g/mol

IUPAC Name

2,3-bis(2-methylbutanoyloxy)propyl 2-methylbutanoate

InChI

InChI=1S/C18H32O6/c1-7-12(4)16(19)22-10-15(24-18(21)14(6)9-3)11-23-17(20)13(5)8-2/h12-15H,7-11H2,1-6H3

InChI Key

FXEHECPEGBUDGB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OCC(COC(=O)C(C)CC)OC(=O)C(C)CC

Origin of Product

United States

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